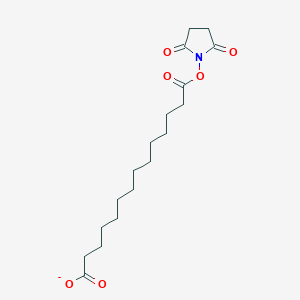![molecular formula C6H7N3S B13981252 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine CAS No. 591749-68-7](/img/structure/B13981252.png)
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,4-triazine derivatives with thioamides or thioureas in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or other solvents, and the use of bases such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction volumes, ensuring efficient mixing and heat transfer, and employing continuous flow reactors to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and exhibit similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds .
Properties
CAS No. |
591749-68-7 |
|---|---|
Molecular Formula |
C6H7N3S |
Molecular Weight |
153.21 g/mol |
IUPAC Name |
2,6-dihydro-[1,3]thiazino[3,4-d][1,2,4]triazine |
InChI |
InChI=1S/C6H7N3S/c1-2-10-5-9-4-8-7-3-6(1)9/h1-4,7H,5H2 |
InChI Key |
OJHAKIIRQNFSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=NNC=C2C=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
